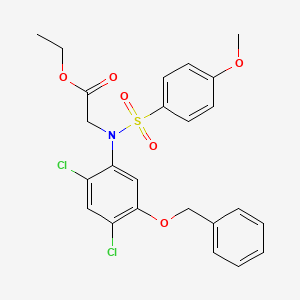

Ethyl 2-(5-(benzyloxy)-2,4-dichloro((4-methoxyphenyl)sulfonyl)anilino)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule with several functional groups. It contains an ethyl acetate group, a benzyloxy group, a dichloroanilino group, and a methoxyphenylsulfonyl group. These groups suggest that the compound could have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely be arranged in a specific way to minimize steric hindrance and maximize stability .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the ethyl acetate group could undergo hydrolysis to form ethanol and acetic acid . The benzyloxy group could potentially undergo reactions with electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the ethyl acetate group might make the compound somewhat polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Facilitation of Stereoselective Synthesis : Ethyl 2-(5-(benzyloxy)-2,4-dichloro((4-methoxyphenyl)sulfonyl)anilino)acetate is a precursor in stereoselective synthesis. For instance, it is used in the one-pot, four-component tandem reaction for synthesizing ethyl 3-aroyl-1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1-carboxylates/diethyl 1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1,3-dicarboxylates. This reaction is noted for its high stereoselectivity and good yields (Indumathi, Kumar, & Perumal, 2007).

Domino Annulation for Synthesizing Thienothiopyrans : The compound is involved in L-proline-catalyzed three-component reactions for synthesizing highly substituted thieno[3,2-c]thiopyran derivatives. The process is characterized by a one-pot domino sequence involving multiple chemical bond formations and the creation of up to four new stereocenters with complete diastereoselectivity (Indumathi, Perumal, & Menéndez, 2010).

Synthesis of Hydroxamic Acids and Ureas : The compound aids in the synthesis of hydroxamic acids and ureas from carboxylic acids through the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement. This method is notable for its good yields, absence of racemization, and compatibility with various protecting groups. It also features an environmentally friendly aspect, where byproducts can be easily recovered and recycled (Thalluri, Manne, Dev, & Mandal, 2014).

Synthesis of Chemical Structures

Fabrication of Complex Chemical Structures : The compound serves as a building block in the synthesis of complex chemical structures, such as 4-phenyl-2-butanone, which is an important medium for synthesizing medicine for diminishing inflammation and codeine (Zhang, 2005).

Synthesis of Novel Quinazolinone Derivatives : It is used in the synthesis of novel quinazolinone derivatives with antimicrobial activity. These derivatives are synthesized through reactions with various amines and active methylene compounds (Habib, Hassan, & El‐Mekabaty, 2013).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-(2,4-dichloro-N-(4-methoxyphenyl)sulfonyl-5-phenylmethoxyanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23Cl2NO6S/c1-3-32-24(28)15-27(34(29,30)19-11-9-18(31-2)10-12-19)22-14-23(21(26)13-20(22)25)33-16-17-7-5-4-6-8-17/h4-14H,3,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISLTVGNVVUMAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23Cl2NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one](/img/structure/B2475471.png)

![Methyl 6-(2-ethoxy-2-oxoethyl)sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxylate](/img/structure/B2475476.png)

![ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2475478.png)

![[(1R,3S)-3-(Bromomethyl)-2,2-difluorocyclopropyl]benzene](/img/structure/B2475481.png)

![5-chloro-6-[(E)-cyano-(3-methyl-1H-benzimidazol-2-ylidene)methyl]pyrazine-2,3-dicarbonitrile](/img/structure/B2475486.png)